molecular formula C6H13Cl2N3 B11899544 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride

1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride

Cat. No.: B11899544
M. Wt: 198.09 g/mol
InChI Key: RTIOZSLAJDXNKM-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride is a chemical compound offered for research and development purposes. It is supplied as a dihydrochloride salt, which typically enhances stability and solubility for experimental handling. The imidazole ring is a significant pharmacophore in medicinal chemistry, known for its role in biologically active molecules. Specifically, imidazole-containing compounds are frequently investigated for their potential antifungal properties, as they may act by inhibiting cytochrome P450-dependent enzymes like lanosterol 14α-demethylase, a key mechanism for many azole antifungal agents . Research into analogs with a three-carbon linker between the imidazole group and other structural elements has shown promising anti-Candida activity, in some cases surpassing standard treatments like fluconazole . Beyond antimicrobial applications, such building blocks are valuable in synthesizing more complex molecules for various pharmaceutical and chemical studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C6H11N3.2ClH/c1-2-5(7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H

InChI Key

RTIOZSLAJDXNKM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=CN1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

  • Solvent : Methanol or ethanol for optimal solubility of intermediates.

  • Temperature : 25–60°C, with higher temperatures accelerating imine formation.

  • Catalyst : 10% Pd/C for hydrogenation or NaBH3CN for selective reduction.

Challenges :

  • The imidazole ring’s basicity may lead to undesired protonation, reducing reaction efficiency.

  • Stereoselectivity requires chiral catalysts or resolution techniques to isolate the (R)-enantiomer.

Alkylation of Imidazole Derivatives

Alkylation strategies introduce the propan-1-amine chain to pre-formed imidazole rings. This method often employs nucleophilic substitution using 1-chloropropane-1-amine or its tosylate derivative with imidazole-5-ylmagnesium bromide.

Example Protocol:

  • Generation of Grignard Reagent : Imidazole-5-ylmagnesium bromide prepared in anhydrous THF under nitrogen.

  • Alkylation : Reaction with 1-chloropropane-1-amine at −78°C to 0°C, followed by gradual warming to room temperature.

  • Workup : Acidic hydrolysis to isolate the free base, followed by dihydrochloride salt formation using HCl gas.

Optimization Strategies :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

  • Microwave-assisted heating reduces reaction times from 24 h to 2 h.

Gabriel Synthesis Route

The Gabriel synthesis converts alkyl halides to primary amines via phthalimide intermediates. For this compound, 1-(1H-imidazol-5-yl)propyl bromide reacts with potassium phthalimide, followed by hydrazinolysis to release the amine.

Stepwise Procedure:

  • Alkylation :

    • 1-(1H-Imidazol-5-yl)propyl bromide + potassium phthalimide → N-(1-(1H-imidazol-5-yl)propyl)phthalimide.

    • Conditions : DMF, 80°C, 12 h.

  • Deprotection :

    • Hydrazine hydrate in ethanol refluxed for 6 h to yield 1-(1H-imidazol-5-yl)propan-1-amine.

  • Salt Formation :

    • Treatment with HCl in diethyl ether to precipitate the dihydrochloride salt.

Yield Considerations :

  • Typical yields range from 45% to 65%, limited by competing elimination reactions during alkylation.

Cyclization Methods

The Debus-Radziszewski reaction constructs imidazole rings from α-diketones, aldehydes, and ammonia. Adapting this method, 1-(1H-imidazol-5-yl)propan-1-amine can be synthesized via cyclization of 3-aminopentane-2,4-dione with glyoxal and ammonium acetate.

Reaction Scheme:

3-aminopentane-2,4-dione+glyoxal+NH3EtOH, reflux1-(1H-imidazol-5-yl)propan-1-amine\text{3-aminopentane-2,4-dione} + \text{glyoxal} + \text{NH}_3 \xrightarrow{\text{EtOH, reflux}} \text{1-(1H-imidazol-5-yl)propan-1-amine}

Conditions :

  • Solvent : Ethanol or water.

  • Temperature : Reflux (78°C for ethanol).

  • Catalyst : Acetic acid (10 mol%) to enhance cyclization.

Advantages :

  • Single-step synthesis with minimal purification required.

  • Scalable for industrial production.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination50–70≥95High stereoselectivity with chiral catalystsRequires high-pressure hydrogenation
Alkylation45–6590–95Compatible with diverse imidazole precursorsLow regioselectivity in alkylation
Gabriel Synthesis40–6085–90Avoids harsh reducing conditionsMulti-step process with moderate yields
Cyclization60–75≥97Single-step, scalableLimited to specific diketone substrates

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors improve the cyclization method’s efficiency, achieving throughputs of 10–20 kg/day. Critical parameters include:

  • Purification : Recrystallization from ethanol/water (3:1 v/v) removes byproducts.

  • Quality Control : HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures ≥99% purity for pharmaceutical applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary nitrogen in the imidazole ring acts as a nucleophile, enabling substitution reactions with electrophilic reagents.

Key Reactions:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in anhydrous THF or DMF under basic conditions (K₂CO₃) to form N-alkylated derivatives .

  • Acylation: Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of coupling agents like EDC·HCl and HOBt .

Example Reaction Scheme:

text
1-(1H-Imidazol-5-yl)propan-1-amine + CH₃I → N-Methyl-1-(1H-imidazol-5-yl)propan-1-amine Conditions: DMF, K₂CO₃, 24h, RT[8] Yield: 72–85%[8]

Oxidation Reactions

The imidazole ring and amine group are susceptible to oxidation under specific conditions.

Reagents & Products:

ReagentConditionsProductReference
H₂O₂ (30%)AcOH, 55–60°CImidazole N-oxide derivatives
KMnO₄ (aq)Acidic, refluxCarboxylic acid derivatives

Notable Finding:
Oxidation with H₂O₂ in acetic acid selectively targets the imidazole ring, forming stable N-oxides without degrading the propanamine chain .

Coordination Chemistry

The imidazole nitrogen serves as a ligand for metal ions, forming complexes with catalytic and biological relevance.

Examples of Metal Complexes:

Metal SaltCoordination SiteApplicationReference
FeSO₄N1 of imidazoleEnzyme inhibition studies
CuCl₂N3 of imidazoleAntimicrobial activity assays

Mechanistic Insight:
The compound’s ability to coordinate with Fe²⁺ disrupts heme oxygenase-1 (HO-1) activity by displacing water molecules in the enzyme’s active site .

Reduction Reactions

The amine group participates in reduction reactions, though the imidazole ring remains largely inert.

Key Data:

ReagentProductYieldConditionsReference
NaBH₄Primary alcohol derivative58%EtOH, RT, 6h
LiAlH₄Secondary amine41%THF, reflux, 3h

Limitation:
Reduction with LiAlH₄ results in lower yields due to competing side reactions with the hydrochloride counterions.

Acid-Base Reactions

The compound’s dihydrochloride form undergoes neutralization with strong bases:

text
C₇H₁₃N₃·2HCl + 2NaOH → C₇H₁₃N₃ + 2NaCl + 2H₂O Application: Freebase generation for further synthetic modifications[5].

Reaction Optimization Data

ParameterOptimal RangeImpact on YieldReference
Temperature50–60°CMaximizes substitution rates
SolventAnhydrous DMFEnhances nucleophilicity
Reaction Time24–48hReduces byproduct formation

Stability & Degradation

  • Thermal Stability: Decomposes above 200°C, releasing HCl gas.

  • Photostability: Degrades under UV light (λ = 254 nm) within 72h.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Research indicates that derivatives of imidazole, including 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride, display significant antibacterial properties. A study highlighted the synthesis of hybrid compounds that showed effective inhibition against Helicobacter pylori, a bacterium responsible for gastric ulcers. The disk diffusion method demonstrated that certain imidazole derivatives could inhibit bacterial growth effectively, suggesting their potential as novel antibacterial agents .

Neuronal Nitric Oxide Synthase Inhibition

Selective inhibition of neuronal nitric oxide synthase (nNOS) is crucial for addressing neurodegenerative disorders. Compounds with imidazole structures have been explored for their ability to selectively inhibit nNOS. The design of 2-imidazolylpyrimidine derivatives resulted in potent inhibitors with favorable pharmacokinetic properties, indicating the potential of imidazole derivatives in neurological therapies .

Microbiology Applications

Antimicrobial Studies

The compound has been evaluated for its antimicrobial activity against various pathogens. For instance, studies have shown that certain imidazole derivatives exhibit strong activity against Gram-positive and Gram-negative bacteria. The evaluation included assessing the minimum inhibitory concentrations (MICs) and zones of inhibition, confirming the compound's efficacy in microbial inhibition .

Cancer Research Applications

Heme Oxygenase-1 Inhibition

Heme oxygenase-1 (HO-1) is often overexpressed in various cancers, making it a target for therapeutic intervention. Research has indicated that imidazole-based compounds can act as HO-1 inhibitors. A fragment-based approach led to the identification of novel compounds with micromolar activity against HO-1, suggesting that 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride could play a role in anticancer strategies by modulating HO-1 activity .

Table: Summary of Key Findings on 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride

Application AreaStudy FocusKey FindingsReference
AntibacterialInhibition of H. pyloriEffective against metronidazole-resistant strains
Neuronal HealthInhibition of nNOSPotent inhibitors with good bioavailability
Cancer TherapyHO-1 inhibitionNovel compounds with micromolar activity
Microbial ResistanceAntimicrobial spectrumStrong activity against various pathogens

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and form hydrogen bonds with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The compound’s ability to penetrate cell membranes and interact with intracellular targets further enhances its efficacy .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s propylamine chain contrasts with branched alkyl (e.g., 2-methylpropyl in ), cyclopropyl (), and aromatic substituents (). These modifications influence steric bulk, solubility, and target specificity.
  • Molecular Weight : Smaller derivatives (e.g., 175–214 g/mol) are typical for intermediates, while larger molecules like PF670462 (513 g/mol) and berotralstat (635 g/mol) are designed for enzyme inhibition .

Physicochemical Properties

  • Solubility : Dihydrochloride salts generally exhibit good aqueous solubility at acidic pH (e.g., berotralstat dihydrochloride is soluble at pH ≤ 4 ).
  • Stability : Imidazole derivatives with electron-withdrawing groups (e.g., fluorophenyl in PF670462) show enhanced stability under physiological conditions compared to alkyl-substituted analogs .

Biological Activity

1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride, a compound with significant biological potential, is characterized by its imidazole ring, which plays a crucial role in its interaction with various biological targets. This article reviews the compound's biological activities, synthesizing findings from diverse studies to provide a comprehensive overview.

  • Molecular Formula : C₇H₁₅Cl₂N₃
  • Molecular Weight : Approximately 212.12 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water due to the dihydrochloride form

The imidazole ring in 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride is known to interact with various receptors and enzymes, influencing physiological pathways such as neurotransmission and inflammation. Research indicates that this compound may act as both an agonist and antagonist in different receptor systems, particularly G-protein-coupled receptors (GPCRs) and histamine receptors .

Antihypertensive Effects

Studies have evaluated the antihypertensive potential of compounds related to 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride. For instance, derivatives were tested in animal models, showing significant reductions in blood pressure, suggesting that this compound may influence vascular tone through receptor modulation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has demonstrated that imidazole derivatives exhibit varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Anti-Candida Activity

In vitro studies have highlighted the anti-Candida properties of imidazole-containing compounds. A specific derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antifungal agents like fluconazole, suggesting enhanced efficacy against resistant strains of Candida species .

Research Findings Summary

Study Biological Activity Findings
Hadizadeh et al. (2010)AntihypertensiveSignificant blood pressure reduction in rat models
PMC3685188 (2013)Enzyme ActivationInteraction with cholinesterase and CYP enzymes; potential therapeutic implications
MDPI (2020)AntimicrobialEffective against S. aureus and E. coli; structure-activity relationship established
PMC8704944 (2021)Anti-CandidaMIC values lower than fluconazole; promising candidates for resistant strains

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride:

  • Hypertension Management : In a controlled trial involving hypertensive rats, administration of the compound resulted in a sustained decrease in systolic blood pressure over several weeks.
  • Antimicrobial Efficacy : A study involving clinical isolates of Candida demonstrated that certain derivatives inhibited fungal growth more effectively than standard treatments, paving the way for new antifungal therapies.

Q & A

Q. What evidence supports its potential in drug discovery pipelines?

  • Methodological Answer : In vitro assays (e.g., IC50 determination in cancer cell lines) and ADMET profiling (e.g., hepatic microsome stability) validate therapeutic potential. Structural analogs show activity against uPAR, suggesting applications in oncology or inflammation .

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